molecular formula C21H22N2O4 B2622999 2-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)azetidin-1-yl]propanoic acid CAS No. 2416231-02-0

2-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)azetidin-1-yl]propanoic acid

Cat. No.: B2622999
CAS No.: 2416231-02-0
M. Wt: 366.417
InChI Key: ZSCNBVCYDQALTD-UHFFFAOYSA-N
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Description

This compound is a derivative of 9H-fluoren-9-ylmethoxycarbonylamino . It has a molecular weight of 353.41 . The compound is part of the fluorenylmethyloxycarbonyl (Fmoc) family of compounds, which are commonly used in peptide synthesis .


Synthesis Analysis

The synthesis of this compound or similar compounds often involves the reaction of 9H-fluorene with methoxycarbonyl chloride in the presence of TEA to yield 9-methoxycarbonylfluorene. Then, the N-protected amine is coupled with 9-methoxycarbonylfluorene in the presence of DCC and NHS to yield the corresponding amide. The amide is deprotected by treatment with NaOH in methanol to yield the target compound.


Molecular Structure Analysis

The molecular structure of this compound is complex, with a fluorenylmethyloxycarbonyl group attached to an azetidinylpropanoic acid moiety . The fluorenyl group is a tricyclic aromatic system, while the azetidinylpropanoic acid moiety contains a four-membered azetidine ring .


Chemical Reactions Analysis

As a derivative of 9H-fluoren-9-ylmethoxycarbonylamino, this compound can participate in various chemical reactions. For instance, it can undergo C-H activation, a methodology developed by Jin-Quan Yu and coworkers . The Pd-mediated C-C bond formation can be made in tandem with 2-Methylpyridine .


Physical and Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 353.41 . More detailed physical and chemical properties such as melting point, boiling point, and density are not available from the current search results.

Safety and Hazards

This compound may be an irritant . It should be stored in a dark place, under inert atmosphere, and at a temperature below -20°C .

Future Directions

The future directions for this compound could involve its use in peptide synthesis, given its membership in the Fmoc family of compounds . It could also be used in further studies of C-H activation and other chemical reactions .

Properties

IUPAC Name

2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)azetidin-1-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4/c1-13(20(24)25)23-10-14(11-23)22-21(26)27-12-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,13-14,19H,10-12H2,1H3,(H,22,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSCNBVCYDQALTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1CC(C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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